molecular formula C18H17FN2O4S B2643198 4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034307-14-5

4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2643198
CAS No.: 2034307-14-5
M. Wt: 376.4
InChI Key: UPLDYVBKTWNFOK-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is a promising drug candidate with potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Chemical Behavior

  • The compound is involved in the rearrangement of certain furan and benzo[g]indole derivatives in the presence of benzenesulfonyl chloride in an alkaline medium. This process leads to the production of carboxylic acids, highlighting the compound's reactivity in specific chemical environments (Stankyavichus, Stankyavichene, & Terent’ev, 1999).

Anticancer Activity

  • Research has shown that benzenesulfonamide derivatives, when combined with other chemical entities, exhibit significant anticancer activity. This is evident in studies where these compounds were evaluated against various human cancer cell lines, demonstrating the potential therapeutic applications of such compounds (Kumar et al., 2015).

Photorearrangement and Synthesis

  • The compound is also relevant in studies involving base-induced photorearrangement from styrylfurans to naphthalenes. This process is significant for synthesizing unsymmetrical naphthalenes, which have various applications in chemical research (Ho, Lee, Lo, & Chuang, 2011).

Molecular Dynamics and Quantum Chemical Studies

  • In the realm of molecular dynamics and quantum chemical studies, the compound has been investigated for its role in corrosion inhibition. These studies provide insights into the interaction of such compounds with metal surfaces, which is crucial for understanding and improving corrosion resistance properties (Kaya et al., 2016).

Enzyme Inhibition and Medicinal Chemistry

  • Benzenesulfonamide derivatives have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isoenzymes. This research is significant for developing new therapeutic agents targeting specific enzymes (Gul et al., 2016).

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-2-24-17-8-6-14(10-15(17)19)26(22,23)21-12-13-5-7-16(20-11-13)18-4-3-9-25-18/h3-11,21H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLDYVBKTWNFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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